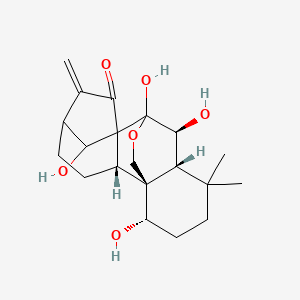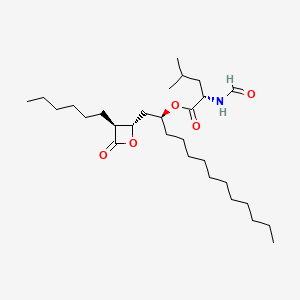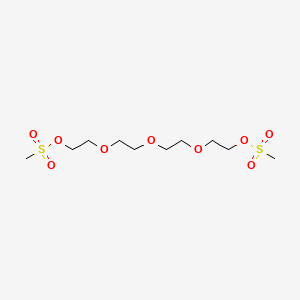
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane
Descripción general
Descripción
Ms-PEG5-Ms is a PEG Linker.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonds in Related Compounds
Research on compounds structurally similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, such as Bis(trifluoromethylsulfonylamino)methane, has focused on understanding their intramolecular hydrogen bonds. These bonds are influenced by the medium's polarity and are key in determining the stability and reactivity of such compounds (Sterkhova et al., 2006).
Tautomerization Mechanism in Anticancer Drug Research
1,4-Bis(methane sulfonyloxy)butane, a compound related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been studied for its tautomerization mechanism in anticancer drug research. Theoretical studies using quantum methods have investigated the energetics and reactivity of such compounds in biochemical media (Razavi, 2020).
Radioactive Labeling in Medical Imaging
Compounds like 1,4-bis(methanesulfonoxy)butane have been used in radioactive labeling for medical imaging. This involves synthesizing complex molecules with positron-emitting radionuclides, useful in cancer treatment and diagnosis (Hassan et al., 1991).
Ionic Liquids and Anion Fluorination
The study of bis(methanesulfonyl)amide salts, which are structurally related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has provided insights into ionic liquids. These compounds offer valuable information on the physical properties like melting point, fluidity, and stability of ionic liquids (Pringle et al., 2003).
Synthesis and Reactivity in Organic Chemistry
Research on methanesulfonic acid-catalyzed reactions, including those involving compounds similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been critical in organic synthesis. These studies focus on high-yield synthesis, reaction mechanisms, and potential applications in pharmaceuticals and material science (Qi et al., 2014).
Propiedades
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
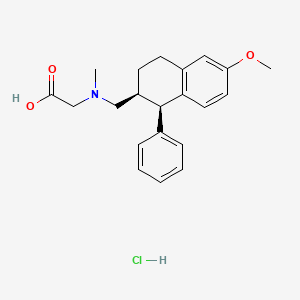
![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)
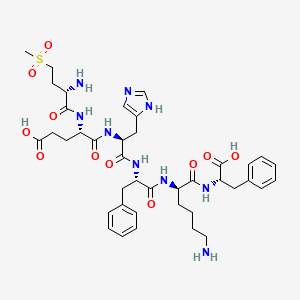
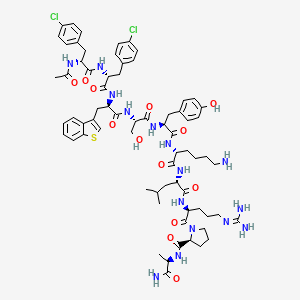
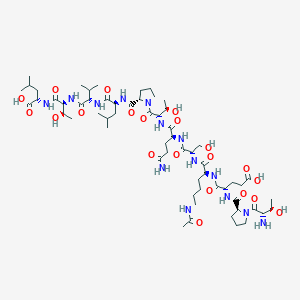
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
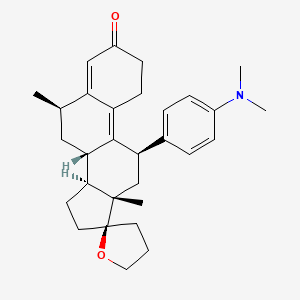
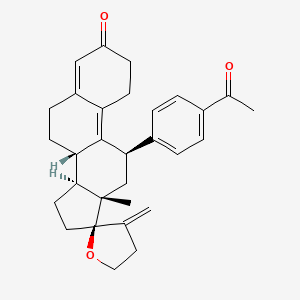
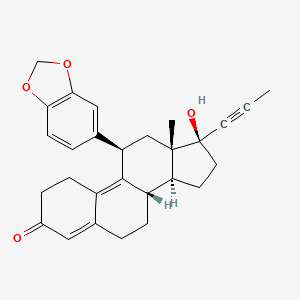
![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
